molecular formula C13H16O4 B3110203 2-[(3-Methylbutoxy)carbonyl]benzoic acid CAS No. 17866-76-1

2-[(3-Methylbutoxy)carbonyl]benzoic acid

Cat. No.: B3110203
CAS No.: 17866-76-1
M. Wt: 236.26 g/mol
InChI Key: BTUUJXBKBIRHPP-UHFFFAOYSA-N
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Description

2-[(3-Methylbutoxy)carbonyl]benzoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with 3-methylbutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutoxy)carbonyl]benzoic acid typically involves the esterification of benzoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutoxy)carbonyl]benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to benzoic acid and 3-methylbutanol in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Hydrolysis: Benzoic acid and 3-methylbutanol.

    Oxidation: Various carboxylic acids or oxidized derivatives.

    Substitution: Substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

2-[(3-Methylbutoxy)carbonyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutoxy)carbonyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can be hydrolyzed to release benzoic acid, which can then participate in metabolic processes.

Comparison with Similar Compounds

2-[(3-Methylbutoxy)carbonyl]benzoic acid can be compared with other benzoic acid derivatives, such as:

    Methyl benzoate: Similar esterification but with methanol instead of 3-methylbutanol.

    Ethyl benzoate: Esterification with ethanol.

    Butyl benzoate: Esterification with butanol.

The uniqueness of this compound lies in the presence of the 3-methylbutoxy group, which can impart different physical and chemical properties compared to other esters of benzoic acid.

Properties

IUPAC Name

2-(3-methylbutoxycarbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)7-8-17-13(16)11-6-4-3-5-10(11)12(14)15/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUJXBKBIRHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870673
Record name 2-[(3-Methylbutoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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